3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by bromination and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2,4,6-trimethylbenzenamine
- N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
Uniqueness
3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H12BrN3OS |
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Molecular Weight |
338.22 g/mol |
IUPAC Name |
3-bromo-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H12BrN3OS/c1-17-12(10-6-19-7-11(10)16-17)15-13(18)8-3-2-4-9(14)5-8/h2-5H,6-7H2,1H3,(H,15,18) |
InChI Key |
GSGYSLVKTOQMRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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